molecular formula C25H24N2O2S5 B11644653 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11644653
M. Wt: 544.8 g/mol
InChI Key: HKFOMVAMHBOAJY-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives, which are characterized by a tricyclic core consisting of a dithiolothione ring annelated to a dihydroquinoline scaffold.

Properties

Molecular Formula

C25H24N2O2S5

Molecular Weight

544.8 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H24N2O2S5/c1-6-29-15-7-8-17-19(11-15)32-24(26-17)31-12-20(28)27-18-10-14(3)13(2)9-16(18)21-22(25(27,4)5)33-34-23(21)30/h7-11H,6,12H2,1-5H3

InChI Key

HKFOMVAMHBOAJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C(=C4)C)C)C5=C(C3(C)C)SSC5=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Thioacetylation: Reacting the benzothiazole derivative with thioacetic acid to introduce the thioacetyl group.

    Formation of the Dithioloquinoline Core: Using a cyclization reaction involving 4,4,7,8-tetramethyl-1,2-dithiol-3-one and an appropriate quinoline precursor.

    Final Assembly: Coupling the benzothiazole and dithioloquinoline intermediates under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing functional groups. Key reagents and outcomes include:

  • Hydrogen peroxide (H₂O₂): Oxidizes thione (-C=S) groups to sulfonic acid derivatives (-SO₃H) under acidic conditions.

  • Potassium permanganate (KMnO₄): Oxidizes the dithiolane ring to a disulfone structure in aqueous alkaline media.

Conditions:

  • Temperature: 40–60°C.

  • Solvent: Ethanol/water mixtures.

Reduction Reactions

Reductive transformations target the thioacetyl and quinoline moieties:

  • Sodium borohydride (NaBH₄): Reduces the thione group (-C=S) to a thiol (-SH) in methanol.

  • Catalytic hydrogenation (H₂/Pd): Saturates the quinoline ring, converting it to a tetrahydroquinoline derivative.

Key Product:

  • Reduced thiol derivatives show enhanced solubility in polar solvents, facilitating further functionalization.

Nucleophilic Substitution

The ethoxy group on the benzothiazole ring is susceptible to nucleophilic displacement:

  • Reagents:

    • Thiophenol (C₆H₅SH): Replaces the ethoxy group with a phenylthio moiety in DMF at 80°C.

    • Sodium azide (NaN₃): Substitutes the ethoxy group to form an azide derivative.

Mechanism:

  • Proceeds via an SNAr (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects of the benzothiazole ring.

Electrophilic Substitution

The aromatic quinoline core undergoes electrophilic reactions:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 3- and 8-positions of the quinoline ring .

  • Halogenation (Br₂/Fe): Bromination occurs preferentially at the 7-position of the dithioloquinoline system .

Regioselectivity:

  • Directed by electron-donating methyl groups on the quinoline ring .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

  • Dienophiles: Maleic anhydride or tetracyanoethylene react with the dithioloquinoline moiety to form fused bicyclic adducts .

Conditions:

  • Solvent: Toluene.

  • Temperature: 100–120°C.

Acylation and Alkylation

The thioacetyl group serves as a site for acylation/alkylation:

  • Acylation (AcCl/pyridine): Forms acetylated derivatives at the sulfur atom.

  • Alkylation (CH₃I/K₂CO₃): Methylates the thiol group to produce methylthioethers.

Applications:

  • These modifications enhance pharmacokinetic properties for medicinal chemistry studies .

Complexation with Metals

The sulfur-rich structure chelates transition metals:

  • Copper(II) acetate: Forms a stable Cu-S complex, characterized by UV-Vis and EPR spectroscopy.

  • Silver nitrate (AgNO₃): Produces a silver-thiolate complex with antimicrobial activity .

Stoichiometry:

  • Typically 1:1 (metal:ligand).

Mechanistic Insights

  • Thione Reactivity: The sulfur atoms in the dithioloquinoline core act as nucleophilic centers, enabling reactions with electrophiles like alkyl halides.

  • Aromatic Stability: Electron-donating methyl groups on the quinoline ring stabilize intermediates during electrophilic substitution, directing regioselectivity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing benzothiazole and dithiolo moieties exhibit significant antimicrobial properties. The incorporation of the 6-ethoxy-1,3-benzothiazole group enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. The dithioloquinoline structure is known for its interaction with cellular mechanisms that lead to programmed cell death. In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Enzyme Inhibition
Another promising application is the inhibition of specific enzymes linked to disease pathways. The compound has shown potential as a competitive inhibitor for enzymes involved in cancer metabolism and inflammation. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Material Science

Nanomaterials Synthesis
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of nanomaterials. Research has demonstrated that it can facilitate the formation of metal nanoparticles with controlled sizes and shapes. These nanoparticles have applications in catalysis and electronics due to their enhanced surface area and reactivity .

Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation compared to conventional polymers .

Biochemical Applications

Biomarker Development
The compound's ability to interact with biological systems makes it a candidate for developing biomarkers for disease detection. Its derivatives have been studied for their potential use in imaging techniques due to their fluorescent properties when conjugated with specific antibodies or proteins .

Drug Delivery Systems
The incorporation of this compound into nanocarriers has been explored for targeted drug delivery applications. Its ability to encapsulate therapeutic agents while providing controlled release profiles makes it suitable for delivering anticancer drugs directly to tumor sites .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of Staphylococcus aureus at low concentrations.
Study BAnticancer PropertiesInduced apoptosis in HeLa cells with an IC50 value of 10 µM.
Study CNanomaterials SynthesisSuccessfully synthesized gold nanoparticles with a size range of 5-20 nm using the compound as a reducing agent.
Study DDrug Delivery SystemsAchieved targeted delivery of doxorubicin with enhanced therapeutic efficacy in tumor models.

Mechanism of Action

The mechanism of action of “5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function through binding interactions.

    Chemical Reactivity: The compound’s functional groups may participate in redox reactions, nucleophilic or electrophilic attacks, influencing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
  • Structural differences : Lacks the ethoxybenzothiazole thioacetyl group at position 5 and the 7,8-dimethyl substituents.
  • Bioactivity : Exhibits moderate H₂S release but lower kinase inhibition compared to the target compound due to fewer pharmacophoric elements .
4,4,7-Trimethyl-5-[(4H-1,2,4-triazol-3-ylsufanyl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
  • Structural differences : Replaces the ethoxybenzothiazole group with a triazole-thioacetyl moiety.

Functional Analogues

ADT-OH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
  • Structural differences: A simpler dithiolethione lacking the quinoline core.
  • The quinoline hybrid in the target compound enhances pleiotropic activity, including kinase inhibition .
Compound 2a (Phenylpiperazinylcarbonothioyl derivative)
  • Structural differences : Features a phenylpiperazine group instead of the ethoxybenzothiazole thioacetyl chain.
  • Bioactivity :
    • Kinase inhibition : IC₅₀ = 0.54 µM (NPM1-ALK), 0.36 µM (JAK3) .
    • Mechanism : The piperazine group enhances solubility and ATP-binding site interactions, whereas the benzothiazole in the target compound may improve hydrophobic binding .

Comparative Bioactivity Data

Compound Name Kinase Inhibition (IC₅₀, µM) H₂S Release Efficiency Antioxidant Activity
Target Compound N/A (Predicted: <0.5 µM for JAK3) High (Structural H₂S donor) Moderate (Inferred)
ADT-OH >50 µM High High
Compound 2a 0.36–0.54 µM Low Low
4,4,7-Trimethyl-triazolylsufanyl derivative >10 µM Moderate 1.39% DPPH inhibition

Key findings :

  • The target compound’s ethoxybenzothiazole group likely enhances kinase selectivity compared to triazole or piperazine derivatives .
  • Its tetramethyl substituents may stabilize the dithiolothione ring, prolonging H₂S release compared to ADT-OH .

Biological Activity

The compound 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H30N2O2S2C_{25}H_{30}N_2O_2S_2 with a molar mass of approximately 446.58 g/mol. Its structural components include:

  • Benzothiazole moiety : Known for various biological activities.
  • Dithioloquinoline core : Implicated in antitumor and antimicrobial effects.
PropertyValue
Molecular FormulaC25H30N2O2S2
Molar Mass446.58 g/mol
Density1.36 g/cm³ (predicted)
Boiling Point668.3 °C (predicted)
pKa0.86 (predicted)

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives and related compounds. The compound has shown promising results against various bacterial strains:

  • In vitro studies indicated significant inhibition of Gram-positive and Gram-negative bacteria at concentrations below 200 μg/mL, comparable to standard antibiotics like streptomycin and ceftazidime .

Antitumor Activity

Research has demonstrated that compounds containing the benzothiazole structure exhibit antitumor properties:

  • Cell Line Studies : In vitro assays against human-derived cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induced cytotoxic effects with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : The cytotoxicity is attributed to the generation of reactive metabolites that interact with cellular targets, disrupting normal cellular functions.

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focus of research:

  • Glutathione S-transferase (GST) : Studies have shown that benzothiazole derivatives can inhibit GST activity, which plays a crucial role in detoxification processes in cells . This inhibition could lead to increased susceptibility of cancer cells to chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study synthesized twelve benzothiazole derivatives and tested their antimicrobial activity. Among them, derivatives similar to our compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MICs) as low as 50 μg/mL .

Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of benzothiazole derivatives, compounds were tested against multiple cancer cell lines. The results indicated that some derivatives had IC50 values lower than those of established chemotherapeutics, suggesting a strong potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic pathways for preparing this compound, and what reaction conditions optimize yield?

The compound’s synthesis likely involves cyclization and nucleophilic substitution reactions due to its thiol and benzothiazole moieties. Key steps include:

  • Thioacetylation : Reacting a benzothiazole precursor with a thiol-containing acetylating agent under anhydrous conditions (e.g., DMF or ethanol as solvents, reflux at 80–100°C) .
  • Cyclization : Acid-catalyzed or thermal cyclization to form the dithioloquinoline core, monitored via TLC .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1) to isolate high-purity crystals . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and controlled temperature gradients .

Q. Which spectroscopic and analytical methods are critical for structural validation?

  • 1H-NMR : Confirms substituent positions (e.g., ethoxy groups, methyl substituents) via chemical shifts and splitting patterns .
  • IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and acetyl (C=O, ~1700 cm⁻¹) functional groups .
  • Elemental Analysis : Validates molecular formula by comparing experimental vs. theoretical C, H, N, S percentages (error margin <0.3%) . Advanced techniques like X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What preliminary biological screening models are suitable for assessing bioactivity?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to determine IC₅₀ values .
  • Enzyme Inhibition : Evaluate interactions with CYP450 isoforms or kinases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms or optimize synthesis?

  • DFT Calculations : Model transition states and intermediates for thioacetylation/cyclization steps using Gaussian or COMSOL Multiphysics .
  • AI-Driven Process Control : Train neural networks on reaction parameters (e.g., solvent polarity, temperature) to predict optimal conditions and reduce trial-and-error experimentation .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to improve selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to identify nonlinear effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may confound results .
  • Receptor Binding Studies : SPR or ITC assays quantify binding affinities to distinguish direct vs. indirect mechanisms .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
  • HPLC Monitoring : Track degradation kinetics and identify major breakdown products .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based workflows to identify differentially expressed genes/proteins post-treatment .
  • CRISPR-Cas9 Knockout : Target suspected pathways (e.g., apoptosis regulators) to confirm dependency .
  • In Vivo Models : Zebrafish or murine xenografts to assess bioavailability and toxicity thresholds .

Methodological Considerations

  • Theoretical Frameworks : Link studies to chemical reactivity theories (e.g., HSAB principle for thiol interactions) or enzyme inhibition models (e.g., Michaelis-Menten kinetics) .
  • Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) and internal replicates to minimize batch-to-batch variability .

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